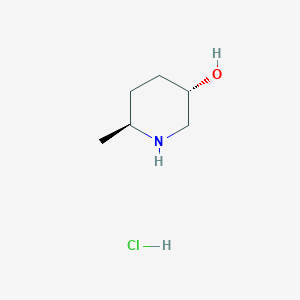
4-(propan-2-yloxy)pyridin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propan-2-yloxy)pyridin-3-amine dihydrochloride (4-POAP-dihydrochloride) is a synthetic chemical compound used in a variety of laboratory applications. It is a white, crystalline solid that is soluble in water and other polar solvents. 4-POAP-dihydrochloride has a molecular weight of 190.66 g/mol and a melting point of 153-155°C. It is a highly stable compound that is not easily degraded by light or heat.
Wissenschaftliche Forschungsanwendungen
4-POAP-dihydrochloride has a variety of scientific applications, including use as a reagent in organic synthesis, a catalyst in the synthesis of other compounds, and a component in the synthesis of pharmaceuticals and other compounds. It has also been used in the manufacture of dyes, pigments, and other materials.
Wirkmechanismus
4-POAP-dihydrochloride acts as a proton donor, allowing it to participate in proton transfer reactions. It can also act as a nucleophile, allowing it to undergo nucleophilic substitution reactions.
Biochemical and Physiological Effects
4-POAP-dihydrochloride has been found to have no significant biochemical or physiological effects on humans or animals. It is not toxic and has no known adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-POAP-dihydrochloride in laboratory experiments is its high stability. It is not easily degraded by light or heat and is soluble in a variety of solvents. Its low toxicity makes it safe to use in laboratory settings. However, it is not soluble in non-polar solvents, and its low reactivity makes it difficult to use in certain types of reactions.
Zukünftige Richtungen
Future research on 4-POAP-dihydrochloride may focus on its use as a catalyst in organic synthesis, its potential applications in the synthesis of pharmaceuticals and other compounds, and its potential use in the manufacture of dyes, pigments, and other materials. Additionally, further research may be conducted to explore its potential as a proton donor and nucleophile in other types of reactions. Finally, further research may be conducted to explore its potential applications in biochemistry and physiology.
Synthesemethoden
4-POAP-dihydrochloride can be synthesized by combining propan-2-ol and pyridine in the presence of hydrochloric acid. The reaction is carried out at room temperature and the product is isolated by filtration. The reaction scheme is as follows:
Propan-2-ol + Pyridine + HCl → 4-(Propan-2-yloxy)pyridin-3-amine dihydrochloride
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(propan-2-yloxy)pyridin-3-amine dihydrochloride involves the reaction of 3-amino-4-(propan-2-yloxy)pyridine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-amino-4-(propan-2-yloxy)pyridine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-amino-4-(propan-2-yloxy)pyridine in a suitable solvent, add hydrochloric acid dropwise with stirring.", "Continue stirring the reaction mixture for a period of time.", "Isolate the product by filtration or precipitation.", "Wash the product with a suitable solvent and dry under vacuum to obtain the dihydrochloride salt of 4-(propan-2-yloxy)pyridin-3-amine." ] } | |
CAS-Nummer |
1773564-70-7 |
Molekularformel |
C8H14Cl2N2O |
Molekulargewicht |
225.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



